3-[(Oxolan-3-yl)methyl]azetidine
Description
3-[(Oxolan-3-yl)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted at the 3-position with a methyl group linked to an oxolane (tetrahydrofuran) ring. This structure combines the strain of the azetidine ring with the conformational flexibility of the oxolane moiety, making it a promising scaffold for drug discovery and organic synthesis. The compound’s synthesis typically involves methods such as Aza-Michael addition or cross-coupling reactions, as evidenced by analogous pathways in related azetidine derivatives .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-10-6-7(1)3-8-4-9-5-8/h7-9H,1-6H2 |
InChI Key |
BHSCXVKGVUJSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxolan-3-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of nitrogen-containing heterocycles to methyl 2-(oxetan-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
. This reaction is efficient for synthesizing functionalized azetidines but requires specific light sources and conditions to proceed effectively.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Oxolan-3-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
3-[(Oxolan-3-yl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to new drug candidates.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yl)methyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites and modulating biological activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[(Oxolan-3-yl)methyl]azetidine with key analogs, highlighting substituents, molecular features, and synthesis routes:
Key Observations :
- Lipophilicity: The oxolane-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 3-(oxolan-3-yl)azetidine) .
- Synthesis Flexibility : Aza-Michael addition is a versatile route for introducing diverse substituents, as demonstrated in oxetane-azetidine hybrids .
- Biological Relevance : While 3-arylazetidines (e.g., 3-(4-trifluoromethylphenyl)azetidine) show neuroprotective activity , the biological profile of oxolane-methyl derivatives remains underexplored.
Spectral Data Comparison
- ¹H-NMR: this compound: Expected signals include diastereotopic oxolane protons (δ 4.57–4.71 ppm) and azetidine methine protons (δ 4.10–4.35 ppm), similar to methyl{3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate . 3-(Oxolan-3-yl)azetidine hydrochloride: Azetidine NH proton appears at δ 4.98–5.06 ppm, while oxolane protons resonate at δ 3.64–3.71 ppm .
- ¹³C-NMR :
- The oxolane carbons in the target compound are expected near δ 61.7–76.0 ppm, consistent with oxetane-azetidine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
